1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid - 1000018-36-9

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid

Catalog Number: EVT-1676591
CAS Number: 1000018-36-9
Molecular Formula: C14H18BrNO4S
Molecular Weight: 376.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the piperidine ring: This could be achieved through various methods, such as the Dieckmann condensation [] or intramolecular cyclization of appropriately substituted precursors [].
  • Introduction of the carboxylic acid group: This could be done by hydrolysis of a nitrile group [] or oxidation of a suitable functional group (e.g., an aldehyde) [].
Applications
  • Pharmaceuticals: Compounds containing piperidine rings and carboxylic acid groups are frequently found in pharmaceuticals, with applications ranging from analgesics [] to anti-inflammatory agents [] and even potential treatments for conditions like Parkinson's Disease []. The specific bromine and methylsulfonyl substitutions on the phenyl ring could modulate the compound's pharmacological activity and pharmacokinetic properties.
  • Agricultural Chemicals: Pyrazole derivatives [, ] are commonly used in agricultural chemistry as herbicides and insecticides. While the exact compound is not mentioned, structural similarity suggests possible investigation in this area.

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine is a potent and selective Na+/H+ exchanger (NHE) inhibitor. It acts specifically on the NHE-1 subtype, showing 27-fold higher potency towards NHE-1 compared to the NHE-2 isoform. This compound has demonstrated cardioprotective effects in animal models, both when administered before and after experimentally induced myocardial infarction. []

Relevance: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine shares the core structure of a 2-methyl-4-(methylsulfonyl)phenyl group with 1-[5-bromo-2-methyl-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid. The difference lies in the substitution at the 1-position, where the target compound has a piperidine-3-carboxylic acid, while the related compound has a guanidine moiety. []

4-Chloro-2-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid

Compound Description: These compounds are starting materials used in the synthesis of various (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, which are potent Na+/H+ exchanger inhibitors. []

Relevance: 4-Chloro-2-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid represent the basic benzoic acid core structure that is further modified to arrive at the target compound, 1-[5-bromo-2-methyl-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid. The synthesis involves introduction of a methyl group at the 2-position, followed by the addition of a methylsulfonyl group at the 5-position, and finally, substitution of the carboxylic acid with a piperidine-3-carboxylic acid moiety. []

4-Alkyl-2-methylbenzoic acid methyl esters

Compound Description: These compounds are intermediates used in the synthesis of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives. They are prepared by palladium-catalyzed cross-coupling reactions using 4-bromo-2-methylbenzoic acid methyl ester as the starting material. []

Relevance: 4-Alkyl-2-methylbenzoic acid methyl esters represent intermediates in the synthetic pathway leading to 1-[5-bromo-2-methyl-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid. These intermediates showcase the process of introducing various alkyl groups at the 4-position of the benzoic acid core, further highlighting the structural modifications involved in generating diverse derivatives. []

(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. []

Relevance: BMS-960 shares the piperidine-3-carboxylic acid moiety with 1-[5-bromo-2-methyl-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid. Although the rest of the structures differ significantly, this shared moiety highlights the potential for incorporating different aromatic substituents onto the piperidine ring to modulate biological activity. []

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (ORG27569)

Compound Description: ORG27569 is a cannabinoid 1 (CB1) allosteric modulator that exhibits a paradoxical effect: it increases equilibrium binding of the orthosteric agonist CP55,940 while decreasing its efficacy in G protein-mediated signaling. ORG27569 also acts as an inverse agonist for the G protein-mediated signaling pathway, and can displace the CB1 antagonist/inverse agonist SR141716A. []

Relevance: ORG27569 contains a piperidine ring directly linked to a phenyl group, which is structurally similar to the 1-[5-bromo-2-methyl-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid where the piperidine ring is directly connected to a substituted phenyl ring. This similarity points towards the importance of piperidine-containing aromatic structures in influencing biological activity, particularly within the context of receptor interactions. []

Properties

CAS Number

1000018-36-9

Product Name

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-3-carboxylic acid

Molecular Formula

C14H18BrNO4S

Molecular Weight

376.27 g/mol

InChI

InChI=1S/C14H18BrNO4S/c1-9-6-13(21(2,19)20)11(15)7-12(9)16-5-3-4-10(8-16)14(17)18/h6-7,10H,3-5,8H2,1-2H3,(H,17,18)

InChI Key

QDVUIDMVPCVVGN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N2CCCC(C2)C(=O)O)Br)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1N2CCCC(C2)C(=O)O)Br)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.